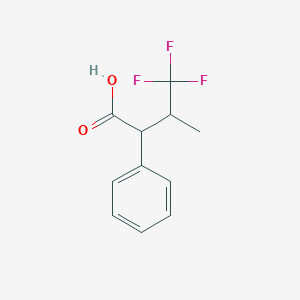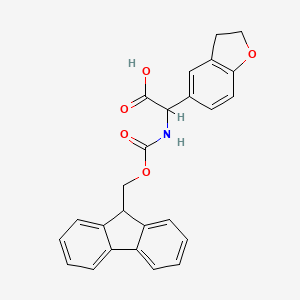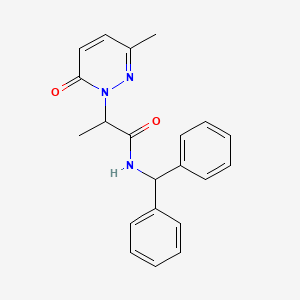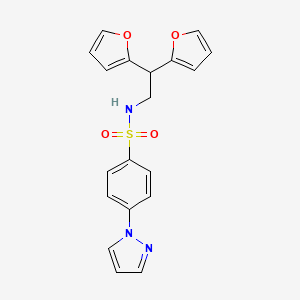
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonamide derivatives that have shown potential in various fields of research.
Mechanism Of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of protein kinases, which play a crucial role in various cellular processes, including cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to inhibit the activity of protein kinases, which play a crucial role in various cellular processes.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide in lab experiments is its potential as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer. It has also been used in the development of biosensors for the detection of heavy metals. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide. One potential direction is to further investigate its potential as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer. Another direction is to explore its potential as an inhibitor of protein kinases and its role in various cellular processes. Additionally, further research could be done on its use in the development of biosensors for the detection of heavy metals.
Synthesis Methods
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves a multi-step process. The first step involves the reaction of furan-2-carboxylic acid with ethyl bromide in the presence of potassium carbonate to produce 2,2-di(furan-2-yl)ethyl bromide. The second step involves the reaction of 2,2-di(furan-2-yl)ethyl bromide with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in the presence of triethylamine to produce N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide. The final product is purified by column chromatography.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has been used in various scientific research applications. It has shown potential as an anti-inflammatory agent, a potential drug candidate for the treatment of cancer, and as an inhibitor of protein kinases. It has also been used in the development of biosensors for the detection of heavy metals.
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-27(24,16-8-6-15(7-9-16)22-11-3-10-20-22)21-14-17(18-4-1-12-25-18)19-5-2-13-26-19/h1-13,17,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJYVIBNFIAONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

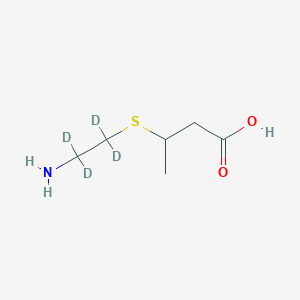

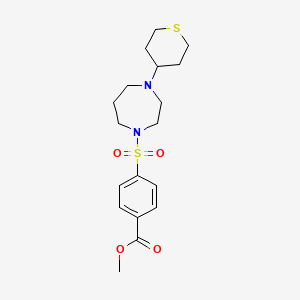
![Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2976899.png)
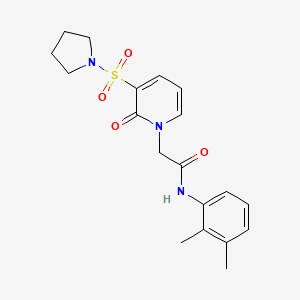
![3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2976902.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one](/img/structure/B2976903.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2976904.png)
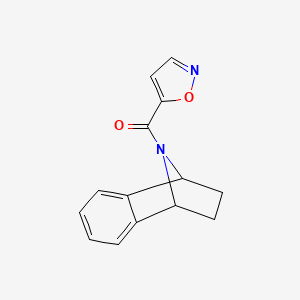

![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2976909.png)
